molecular formula C8H9N5 B3152626 [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine CAS No. 740780-18-1

[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine

Cat. No. B3152626
CAS RN: 740780-18-1
M. Wt: 175.19 g/mol
InChI Key: HHCVLPTVTHFBQL-UHFFFAOYSA-N
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Description

[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine, also known as TTM, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Tetrazoles and their derivatives serve as valuable building blocks in drug discovery. Researchers exploit their bioisosteric properties, which closely resemble carboxylic acids in terms of pKa values. These compounds participate in molecular interactions, making them essential for designing novel pharmaceutical agents .

Click Chemistry

Tetrazoles are integral to click chemistry, a powerful synthetic approach for constructing complex molecules. The cycloaddition reactions involving tetrazoles enable efficient and selective bond formation. Researchers use click chemistry extensively in drug development, bioconjugation, and materials science .

Energetic Materials

High-energy compounds containing tetrazoles exhibit remarkable thermal behavior. For instance, 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) complexes with strontium(II) have been synthesized and characterized. These materials are relevant in propellants, explosives, and pyrotechnics .

Bioisosteres and Molecular Docking

In silico studies using molecular docking techniques rely on tetrazoles as nonclassical bioisosteres. Their ability to mimic carboxylic acids allows researchers to predict binding interactions with biological targets, aiding drug design and optimization .

Mechanism of Action

Target of Action

It’s worth noting that tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome p450 . This suggests that [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine might interact with similar targets.

Mode of Action

Tetrazole derivatives, such as oteseconazole and quilseconazole, have been found to inhibit the fungal enzyme cytochrome p450 . This inhibition could potentially lead to the disruption of essential biochemical processes in the target organism, leading to its death or growth inhibition.

Biochemical Pathways

Given the potential inhibition of cytochrome p450 enzymes, it’s plausible that this compound could affect various metabolic pathways in the target organism, leading to a disruption in its normal functioning .

Pharmacokinetics

It’s worth noting that tetrazole derivatives are known for their stability and resistance to metabolic degradation . This suggests that [4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine might have favorable pharmacokinetic properties, potentially leading to good bioavailability.

Result of Action

Given the potential inhibition of cytochrome p450 enzymes, it’s plausible that this compound could lead to the disruption of essential biochemical processes in the target organism, potentially resulting in its death or growth inhibition .

Action Environment

It’s worth noting that tetrazole derivatives are known for their stability , suggesting that they might be resistant to various environmental factors.

properties

IUPAC Name

[4-(2H-tetrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCVLPTVTHFBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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